2-Ethyl-4,4,4-trifluorobutanol

Overview

Description

“4,4,4-Trifluorobutanol” is a chemical compound with the molecular formula C4H7F3O . It has a molecular weight of 128.0930 . Another related compound is “Ethyl 4,4,4-trifluorobutyrate” with the molecular formula C6H9F3O2 .

Molecular Structure Analysis

The molecular structure of “4,4,4-Trifluorobutanol” consists of 4 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, and 1 oxygen atom . The molecular structure of “Ethyl 4,4,4-trifluorobutyrate” consists of 6 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms .

Physical And Chemical Properties Analysis

“4,4,4-Trifluorobutanol” has a density of 1.2±0.1 g/cm3, a boiling point of 55.5±35.0 °C at 760 mmHg, and a vapor pressure of 188.0±0.2 mmHg at 25°C .

Scientific Research Applications

Enzymatic Synthesis and Selectivity

- The biocatalyst Candida parapsilosis ATCC 7330 has been utilized for the preparation of optically pure derivatives of 2-Ethyl-4,4,4-trifluorobutanol, showcasing the enzyme's capability to deracemize racemic alcohols and reduce prochiral ketones to their corresponding alcohols with high enantiomeric excess and yield (Venkataraman & Chadha, 2015).

Inhibition and Radical Scavenging

- A new class of carboxylesterase inhibitors, which also possess high radical-scavenging activity, has been synthesized from 2-Ethyl-4,4,4-trifluorobutanol derivatives. These compounds have shown effectiveness and selectivity towards carboxylesterase without significantly inhibiting cholinesterases, highlighting their potential in medicinal chemistry (Khudina et al., 2019).

Organocatalytic Synthesis

- The organocatalytic in situ generation of trifluoroacetaldehyde from its hemiacetal, followed by an asymmetric direct aldol reaction, provides a concise method for synthesizing 2-substituted 4,4,4-trifluorobutane-1,3-diols. This showcases an efficient approach to producing enantioselective compounds (Funabiki et al., 2015).

Material Science Applications

- Ethyl 4,4,4-trifluorobutyrate has been used as an additive to enhance the performance of Ni-rich cathodes and graphite anodes in lithium-ion batteries. The addition of this compound leads to significant improvements in capacity retention and discharge efficiency, demonstrating its utility in improving battery technology (Kim et al., 2018).

Fluorescent Probing

- A carbazole derivative based on 2-Ethyl-4,4,4-trifluorobutanol has been applied as a fluorescent probe for real-time monitoring of cationic photopolymerization processes. This highlights the compound's utility in polymer science for observing and analyzing polymerization kinetics and dynamics (Ortyl et al., 2014).

Safety And Hazards

properties

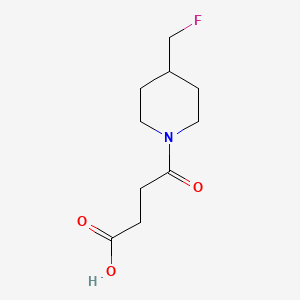

IUPAC Name |

2-ethyl-4,4,4-trifluorobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3O/c1-2-5(4-10)3-6(7,8)9/h5,10H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWIHPRWPZNPMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

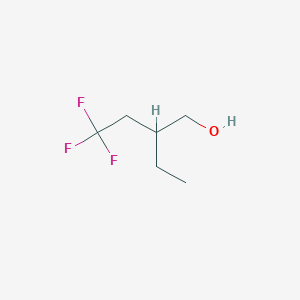

CCC(CC(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-4,4,4-trifluorobutan-1-ol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.